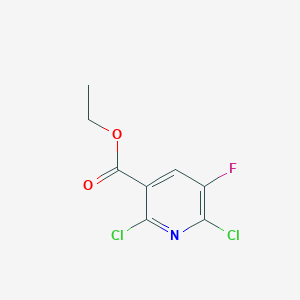

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C8H6Cl2FNO2. It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, as well as an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Oxidation: Oxidative reactions can convert the ethyl ester group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups.

Reduction: Products include alcohols or amines derived from the reduction of the ester group.

Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.

Applications De Recherche Scientifique

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a precursor in the development of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The ethyl ester group can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group.

2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: This compound has a nitrile group instead of the ester group.

Ethyl 6-methylpyridine-2-carboxylate: This compound has a methyl group instead of chlorine and fluorine atoms.

Uniqueness

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is unique due to the combination of chlorine, fluorine, and ethyl ester functionalities on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms and an ester group. This structure is significant as it influences the compound's reactivity and biological activity. The presence of electronegative atoms such as chlorine and fluorine enhances the compound's polarity, which can affect its solubility and interaction with biological targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl formate with other reagents such as phosphorus oxychloride. This compound serves as a key intermediate in the synthesis of several pharmacologically active molecules, including quinolone antibacterial agents .

Synthesis Pathway

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl formate + Cyanoacetamide | Phosphorus oxychloride | 43.7% |

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its derivatives have been studied for their inhibitory effects on various cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to this compound possess significant antimicrobial activity against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).

- Results : The compound showed IC50 values ranging from to in MDA-MB-231 cells, demonstrating better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of and respectively .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence multiple biochemical pathways due to its complex structure. Potential mechanisms include:

- Inhibition of key enzymes involved in cell proliferation.

- Induction of apoptosis in cancer cells.

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated significant growth inhibition and increased apoptosis markers compared to untreated controls .

- Antimicrobial Study : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.

Safety Profile

While the biological activity is promising, safety assessments indicate that this compound may cause irritation to eyes and respiratory systems upon exposure. Long-term toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Propriétés

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLCOWQBGOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528119 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-03-2 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.